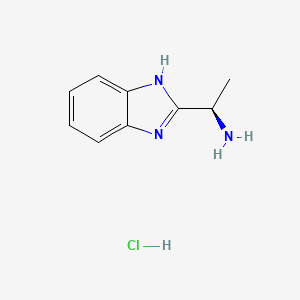![molecular formula C6H3ClN2S B595363 2-Chlorothiazolo[4,5-b]pyridine CAS No. 152170-30-4](/img/structure/B595363.png)
2-Chlorothiazolo[4,5-b]pyridine
Descripción general
Descripción
2-Chlorothiazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2S . It has a molecular weight of 170.62 .
Molecular Structure Analysis
The InChI code for 2-Chlorothiazolo[4,5-b]pyridine is1S/C6H3ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Chlorothiazolo[4,5-b]pyridine has a boiling point of 263.5°C at 760 mmHg . Its density is predicted to be 1.531±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant Activity
2-Chlorothiazolo[4,5-b]pyridine: derivatives have been identified to exhibit significant antioxidant properties . These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. Their antioxidant activity makes them potential candidates for the development of new therapeutic agents aimed at treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.
Antimicrobial Properties
Research has shown that thiazolo[4,5-b]pyridine compounds possess antimicrobial efficacy . They can be used to develop new antibiotics to combat resistant strains of bacteria, addressing a critical need in the face of rising antibiotic resistance.
Herbicidal Use
The herbicidal potential of 2-Chlorothiazolo[4,5-b]pyridine is notable, with studies indicating its use in controlling unwanted vegetation . This application is particularly relevant in agricultural research, where the development of new herbicides can contribute to increased crop yields and food security.
Anti-inflammatory Effects
These compounds have been reported to have anti-inflammatory effects . This property is crucial for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, providing a pathway for the synthesis of new anti-inflammatory drugs.
Antifungal Activity
2-Chlorothiazolo[4,5-b]pyridine: also shows promise in the field of antifungal drug development . With the prevalence of fungal infections and the limited number of effective antifungal agents, there is a significant opportunity for these compounds to be used in creating more effective treatments.
Antitumor Applications
One of the most critical applications of 2-Chlorothiazolo[4,5-b]pyridine is in the development of antitumor agents . Given the ongoing need for more effective cancer treatments, these compounds’ ability to inhibit tumor growth could be pivotal in oncology research.
Safety And Hazards
The safety information for 2-Chlorothiazolo[4,5-b]pyridine indicates that it is harmful . The hazard statements include H302, H315, H319, H332, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
2-chloro-[1,3]thiazolo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZXVRUWGEPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679963 | |
| Record name | 2-Chloro[1,3]thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiazolo[4,5-b]pyridine | |
CAS RN |
152170-30-4 | |
| Record name | 2-Chlorothiazolo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152170-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro[1,3]thiazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![tert-Butyl 4-chloro-2-morpholino-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B595301.png)